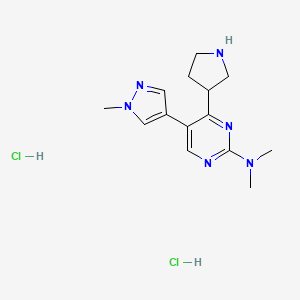![molecular formula C20H21N3O B2434500 N-[2-(1H-benzimidazol-2-yl)phényl]cyclohexanecarboxamide CAS No. 476281-09-1](/img/structure/B2434500.png)
N-[2-(1H-benzimidazol-2-yl)phényl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide is a compound that features a benzimidazole moiety, which is a fused heterocyclic structure consisting of a benzene ring and an imidazole ring. Benzimidazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Applications De Recherche Scientifique
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide has several scientific research applications, including:
Mécanisme D'action
Target of Action
The primary target of N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .
Mode of Action
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In this case, the compound increases the catalytic action of glucokinase, enhancing its ability to phosphorylate glucose and thereby increasing the rate of glucose metabolism .
Biochemical Pathways
The activation of glucokinase by N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide affects the glycolysis pathway . By increasing the activity of glucokinase, this compound enhances the conversion of glucose to glucose-6-phosphate, the first step in glycolysis. This leads to an increase in the rate of glucose metabolism, which can have various downstream effects, such as increased energy production and decreased blood glucose levels .
Result of Action
The activation of glucokinase by N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide leads to an increase in the rate of glucose metabolism. This can result in a decrease in blood glucose levels, making the compound potentially useful for the treatment of conditions such as type-2 diabetes .
Méthodes De Préparation
The synthesis of N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The benzimidazole core can be synthesized through various methods, including:
Condensation with formic acid or trimethyl orthoformate: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate.
Reaction with carbon disulfide in alkaline alcoholic solution: This method uses carbon disulfide and an alkaline alcoholic solution to form the benzimidazole ring.
Reaction with aromatic or aliphatic aldehydes: This method involves the reaction of o-phenylenediamine with aldehydes to form the benzimidazole ring.
Analyse Des Réactions Chimiques
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Comparaison Avec Des Composés Similaires
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide can be compared with other benzimidazole derivatives, such as:
N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide: This compound exhibits similar biological activities but has different structural features.
N-(3-(4-methyl-1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide: This compound also shows significant biological activities and is used in similar research applications.
These comparisons highlight the uniqueness of N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide in terms of its specific structure and the range of its biological activities.
Propriétés
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-20(14-8-2-1-3-9-14)23-16-11-5-4-10-15(16)19-21-17-12-6-7-13-18(17)22-19/h4-7,10-14H,1-3,8-9H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBXGWCVGWTZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide](/img/structure/B2434421.png)

![6-Methoxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2434423.png)
![2-[4-(tert-butyl)phenoxy]-5-nitropyridine](/img/structure/B2434427.png)


![1-(3-chlorophenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2434431.png)


![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2434436.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2434438.png)

